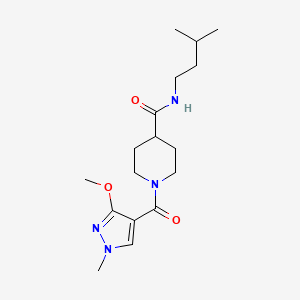![molecular formula C16H24N2O6S B6587780 methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate CAS No. 1234927-96-8](/img/structure/B6587780.png)
methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
“Methyl piperidine-4-carboxylate” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical And Chemical Properties Analysis
“Methyl piperidine-4-carboxylate” has a molecular weight of 143.18 g/mol . It is a liquid with a color ranging from colorless to yellow . It has a density of 1.06 g/mL and a boiling point of 85°C to 90°C . It is slightly soluble in water .Applications De Recherche Scientifique
Drug Discovery
Piperidine derivatives, such as the compound , are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This wide range of applications makes this compound a valuable asset in the field of drug discovery .
Anticancer Research
Piperidine derivatives have shown promising results in anticancer research. For instance, some innovative 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole byproducts exhibited maximum potency against certain cell lines .
Antimicrobial Applications
The compound’s piperidine nucleus has been used in the development of antimicrobial agents . This could potentially be applied in the treatment of various bacterial and fungal infections .
Analgesic and Anti-inflammatory Uses
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . This suggests potential applications in pain management and the treatment of inflammatory conditions .
Antipsychotic Applications
The compound’s piperidine nucleus has also been used in the development of antipsychotic agents . This could potentially be applied in the treatment of various psychiatric disorders .
Synthesis of Antitubercular Agents
Methyl piperidine-4-carboxylate, a related compound, is used as a reactant for the synthesis of antitubercular agents . This suggests that the compound could potentially be used in similar applications .
Development of Protein Kinase D Inhibitors
The compound has been used as a reactant for the synthesis of orally available naphthyridine protein kinase D inhibitors . This could potentially be applied in the treatment of various diseases where protein kinase D plays a role .
Asymmetric Hydrogenation
The compound has been used as a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamides . This suggests potential applications in the field of organic synthesis .
Safety and Hazards
“Methyl piperidine-4-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle this chemical with protective gloves/clothing/eye protection/face protection and use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 4-[[(2,5-dimethoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-22-13-4-5-14(23-2)15(10-13)25(20,21)17-11-12-6-8-18(9-7-12)16(19)24-3/h4-5,10,12,17H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNOSTHSZVCNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide](/img/structure/B6587703.png)
![2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6587706.png)
![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6587716.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide](/img/structure/B6587724.png)
![N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587731.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587744.png)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6587754.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6587759.png)
![N'-(5-chloro-2-methylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587760.png)
![2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6587776.png)
![N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B6587782.png)
![3-chloro-2-methyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6587784.png)
![2-methoxy-4,5-dimethyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6587786.png)